Cas no 93767-25-0 (13H,14aH-Oxireno[d]pyrano[2',3':3,3a]- isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,- 5aH)-trione,8-(3-furanyl)-2a,3,4a,8,8a,9,10,- 10a-octahydro-2,2,4a,8a-tetramethyl-,(2aR,- 4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)-)
![13H,14aH-Oxireno[d]pyrano[2',3':3,3a]- isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,- 5aH)-trione,8-(3-furanyl)-2a,3,4a,8,8a,9,10,- 10a-octahydro-2,2,4a,8a-tetramethyl-,(2aR,- 4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)- structure](https://it.kuujia.com/scimg/cas/93767-25-0x500.png)
93767-25-0 structure
Nome del prodotto:13H,14aH-Oxireno[d]pyrano[2',3':3,3a]- isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,- 5aH)-trione,8-(3-furanyl)-2a,3,4a,8,8a,9,10,- 10a-octahydro-2,2,4a,8a-tetramethyl-,(2aR,- 4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)-
13H,14aH-Oxireno[d]pyrano[2',3':3,3a]- isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,- 5aH)-trione,8-(3-furanyl)-2a,3,4a,8,8a,9,10,- 10a-octahydro-2,2,4a,8a-tetramethyl-,(2aR,- 4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 13H,14aH-Oxireno[d]pyrano[2',3':3,3a]- isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,- 5aH)-trione,8-(3-furanyl)-2a,3,4a,8,8a,9,10,- 10a-octahydro-2,2,4a,8a-tetramethyl-,(2aR,- 4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)-
- Jangomolide
- (3R,3aS,5aR,5bS,9aR,11aR,13aR,13bR,14aS)-3-(3-Furyl)-3a,11,11,13a -tetramethyl-3,3a,4,5,5a,11a,12,13a-octahydro-8H-oxireno[d]pyrano [2',3':3,3a][2]benzofuro[5,4-f]isochromene-1,8,13(11H,14aH)-trion e
- (3R,3aS,5aR,5bS,9aR,11aR,13aR,13bR,14aS)-3-(3-Furyl)-3a,11,11,13a -tetramethyl-3,3a,4,5,5a,11a,12,13a-octahydro-8H-oxireno[d]pyrano [2\',3\':3,3a][2]benzofuro[5,4-f]isochromene-1,8,13(11H,14aH)-trion
- 13H,14aH-Oxireno[d]pyrano[2',3':3,3a]- isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,- 5aH)-trion...
- 13H,14aH-Oxireno[d]pyrano[2',3':3,3a]- isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,- 5aH)-trione,8-(3-furanyl)-2a,3,4a,8,8a,9,
- 13H,14aH-Oxireno[d]pyrano[2',3':3,3a]- isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,- 5aH)-trione,8-(3-furanyl)-2a,3,4a,8,8a,9,10,- 10a-octahydro-2,2,4a,8a-tetramethyl-,(2aR,- 4aR,4bR,5aS,8S,8aS,10aR,10
- Acidissimin
- [ "Acidissimin" ]
- Limonoic acid, 1,4-deepoxy-1,2-didehydro-4,19-epoxy-, di-δ-lactone, (19R)- (ZCI)
- 13H,14aH-Oxireno[d]pyrano[2′,3′:3,3a]isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,5aH)-trione, 8-(3-furanyl)-2a,3,4a,8,8a,9,10,10a-octahydro-2,2,4a,8a-tetramethyl-, [2aR-(2aα,4aβ,4bR*,5aα,8α,8aα,10aα,10bS*,14aβ)]-
- CHEBI:175675
- 13H,14aH-Oxireno[d]pyrano[2',3':3,3a]isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,5aH)-trione, 8-(3-furanyl)-2a,3,4a,8,8a,9,10,10a-octahydro-2,2,4a,8a-tetramethyl-, (2aR,4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)-
- 93767-25-0
- DTXSID601098353
- 19-(uran-3-yl)-9,9,13,20-tetramethyl-6,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-3-ene-5,12,17-trione
- 19-(furan-3-yl)-9,9,13,20-tetramethyl-6,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-3-ene-5,12,17-trione
- (1R,2S,7R,10R,13R,14R,16S,19S,20S)-19-(furan-3-yl)-9,9,13,20-tetramethyl-6,8,15,18-tetraoxahexacyclo[11.9.0.0^{2,7.0^{2,10.0^{14,16.0^{14,20]docos-3-ene-5,12,17-trione
- AKOS040761921
- 13H,14aH-Oxireno[d]pyrano[2a(2),3a(2):3,3a]isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,5aH)-trione, 8-(3-furanyl)-2a,3,4a,8,8a,9,10,10a-octahydro-2,2,4a,8a-tetramethyl-, (2aR,4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)-
- DA-64617
-
- Inchi: 1S/C26H28O8/c1-22(2)15-11-16(27)24(4)14(25(15)9-6-17(28)31-21(25)34-22)5-8-23(3)18(13-7-10-30-12-13)32-20(29)19-26(23,24)33-19/h6-7,9-10,12,14-15,18-19,21H,5,8,11H2,1-4H3
- Chiave InChI: ZYPFSBYGJYBBBK-UHFFFAOYSA-N
- Sorrisi: O=C1C=CC23C(CC(C4(C56C(O5)C(=O)OC(C5C=COC=5)C6(C)CCC42)C)=O)C(C)(C)OC3O1
Proprietà calcolate
- Massa esatta: 468.17841785g/mol
- Massa monoisotopica: 468.17841785g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 34
- Conta legami ruotabili: 1
- Complessità: 1050
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 9
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.4
- Superficie polare topologica: 105Ų
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.4±0.1 g/cm3
- Punto di ebollizione: 675.3±55.0 °C at 760 mmHg
- Punto di infiammabilità: 362.2±31.5 °C
- Pressione di vapore: 0.0±2.1 mmHg at 25°C
13H,14aH-Oxireno[d]pyrano[2',3':3,3a]- isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,- 5aH)-trione,8-(3-furanyl)-2a,3,4a,8,8a,9,10,- 10a-octahydro-2,2,4a,8a-tetramethyl-,(2aR,- 4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)- Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
13H,14aH-Oxireno[d]pyrano[2',3':3,3a]- isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,- 5aH)-trione,8-(3-furanyl)-2a,3,4a,8,8a,9,10,- 10a-octahydro-2,2,4a,8a-tetramethyl-,(2aR,- 4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4348-1 mg |
Jangomolide |
93767-25-0 | 1mg |
¥2595.00 | 2022-04-26 | ||
A2B Chem LLC | AH84691-10mg |
Jangomolide |
93767-25-0 | 98% by HPLC | 10mg |
$1277.00 | 2024-04-19 | |
A2B Chem LLC | AH84691-100mg |
Jangomolide |
93767-25-0 | 98% by HPLC | 100mg |
$7770.00 | 2024-04-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | J65400-5mg |
(3R,3aS,5aR,5bS,9aR,11aR,13aR,13bR,14aS)-3-(3-Furyl)-3a,11,11,13a -tetramethyl-3,3a,4,5,5a,11a,12,13a-octahydro-8H-oxireno[d]pyrano [2',3':3,3a][2]benzofuro[5,4-f]isochromene-1,8,13(11H,14aH)-trion e |
93767-25-0 | 5mg |
¥5120.0 | 2022-04-27 | ||
TargetMol Chemicals | TN4348-1 mL * 10 mM (in DMSO) |
Jangomolide |
93767-25-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3660 | 2023-09-15 | |
TargetMol Chemicals | TN4348-5mg |
Jangomolide |
93767-25-0 | 5mg |
¥ 3560 | 2024-07-20 | ||
A2B Chem LLC | AH84691-5mg |
Jangomolide |
93767-25-0 | 98% by HPLC | 5mg |
$770.00 | 2024-04-19 | |
A2B Chem LLC | AH84691-1mg |
Jangomolide |
93767-25-0 | 98% by HPLC | 1mg |
$164.00 | 2024-07-18 | |
A2B Chem LLC | AH84691-50mg |
Jangomolide |
93767-25-0 | 98% by HPLC | 50mg |
$4506.00 | 2024-04-19 | |
A2B Chem LLC | AH84691-1000mg |
Jangomolide |
93767-25-0 | 98% by HPLC | 1000mg |
$39993.00 | 2024-04-19 |
13H,14aH-Oxireno[d]pyrano[2',3':3,3a]- isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,- 5aH)-trione,8-(3-furanyl)-2a,3,4a,8,8a,9,10,- 10a-octahydro-2,2,4a,8a-tetramethyl-,(2aR,- 4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)- Letteratura correlata
-
1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
-
4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
93767-25-0 (13H,14aH-Oxireno[d]pyrano[2',3':3,3a]- isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,- 5aH)-trione,8-(3-furanyl)-2a,3,4a,8,8a,9,10,- 10a-octahydro-2,2,4a,8a-tetramethyl-,(2aR,- 4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)-) Prodotti correlati
- 751-03-1(Obacunone)
- 1994535-66-8(1-(2-methoxypropyl)cyclopentane-1-carbaldehyde)
- 941921-19-3(N-(2-chlorophenyl)methyl-2-2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo1,5-apyrazin-5-ylacetamide)
- 1706434-85-6(1-(6-Phenylpyridazin-3-yl)cyclopropane-1-carboxylic acid)
- 2034276-78-1(2-(2H-1,3-benzodioxol-5-yl)-N-{4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-ylmethyl}acetamide)
- 2228198-52-3(2-bromo-1-(2,3,6-trifluorophenyl)ethan-1-ol)
- 697257-15-1(4-(6-Oxo-1,6-dihydropyridine-3-amido)benzoic Acid)
- 852138-06-8(3-cyclohexyl-N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylpropanamide)
- 1155012-50-2(2-chloro-N-2-(2-methoxyethoxy)-5-(trifluoromethyl)phenylpropanamide)
- 2228990-46-1(2-(3-aminopropoxy)-N,N-dimethylaniline)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:93767-25-0)Jangomolide

Purezza:>98%
Quantità:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prezzo ($):Inchiesta